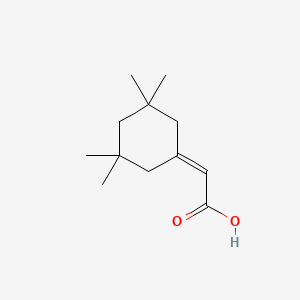
2-Methylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpiperidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidine-2-carboxamide typically involves the amidation of 2-methylpiperidine with a suitable carboxylic acid derivative. One common method is the reaction of 2-methylpiperidine with an activated carboxylic acid, such as an acyl chloride or anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. For instance, a continuous flow system using a packed column with a catalyst like Raney nickel can be employed to achieve high yields and selectivity . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Hydrogenation: Reduction of double bonds in the presence of hydrogen and a catalyst.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions:
Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of bases like triethylamine.
Hydrogenation: Hydrogen gas and catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed:
Amidation: Formation of this compound.
Hydrogenation: Saturated derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Methylpiperidine-2-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylpiperidine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
N-Methylpiperidine-2-carboxamide: A similar compound with a methyl group attached to the nitrogen atom.
2-Methylpyridine: Another methylated derivative of piperidine used in various chemical applications.
Uniqueness: 2-Methylpiperidine-2-carboxamide is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10) |
Clave InChI |
UJJZRIQSYSSYFS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCN1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
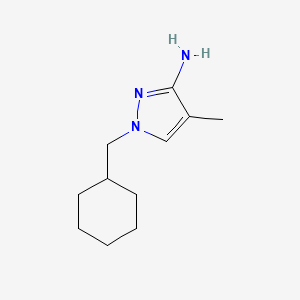
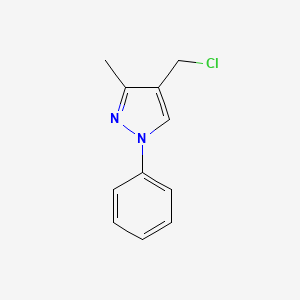
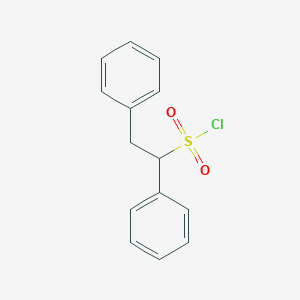

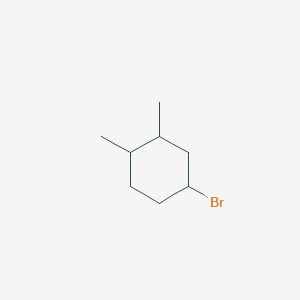
![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
amine](/img/structure/B13304875.png)


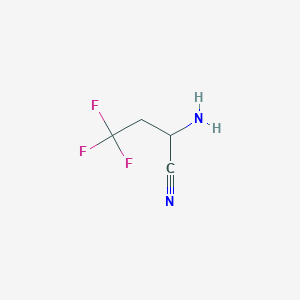
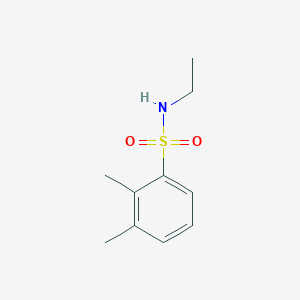
![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
